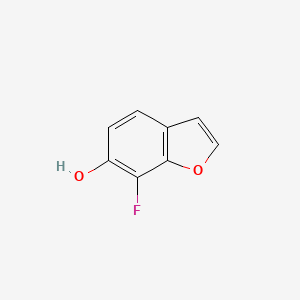

7-Fluoro-6-hydroxybenzofuran

Description

Significance of the Benzofuran (B130515) Core in Chemical Biology and Medicinal Chemistry

The benzofuran core is a fundamental structural motif found in numerous biologically active compounds. nih.govrsc.org Its versatile structure allows for a wide range of chemical modifications, enabling the synthesis of diverse derivatives with varied pharmacological properties. mdpi.comacs.org Researchers in medicinal chemistry have extensively utilized the benzofuran scaffold to develop novel therapeutic agents. mdpi.comnih.gov The inherent biological activities of benzofuran derivatives span a remarkable range, including antimicrobial, anti-inflammatory, antiviral, anticancer, and antioxidant properties. nih.govrsc.orgmedcraveonline.comrsc.org

The ability to introduce various substituents at different positions of the benzofuran ring system allows for the fine-tuning of its biological and physicochemical properties. mdpi.com This structural versatility has made benzofuran a "privileged structure" in drug discovery, meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. rsc.org The exploration of benzofuran chemistry continues to yield compounds with significant potential for treating a multitude of diseases. nih.govresearchgate.net

Overview of Hydroxylated Benzofuran Derivatives in Scientific Inquiry

Hydroxylated benzofuran derivatives, those bearing one or more hydroxyl (-OH) groups, are a particularly important subclass in scientific research. The position and number of hydroxyl groups on the benzofuran scaffold can significantly influence the molecule's biological activity. nih.gov For instance, the presence of a hydroxyl group at the C-6 position has been shown to be crucial for the antibacterial activity of some benzofuran derivatives. rsc.org

Recent research has focused on developing novel synthetic methods for preparing hydroxylated benzofurans with specific substitution patterns, as these compounds are valuable intermediates in the total synthesis of complex natural products. nih.govresearchgate.net The study of hydroxylated 2-phenylbenzofuran (B156813) derivatives as cholinesterase inhibitors has highlighted the importance of the position of the hydroxyl groups on the 2-phenyl ring for their inhibitory activity. sci-hub.box Furthermore, the introduction of hydroxyl groups can impact the antioxidant properties of benzofuran derivatives. rsc.org

Contextualizing Fluorinated Benzofuran Scaffolds in Modern Drug Discovery Research

The introduction of fluorine atoms into drug candidates is a widely used strategy in modern medicinal chemistry to enhance a molecule's pharmacological profile. mdpi.comacs.orgnih.gov Fluorine's unique properties, such as its high electronegativity and small size, can lead to improved metabolic stability, increased binding affinity to target proteins, and better membrane permeability. mdpi.comnih.govacs.org

In the context of benzofuran chemistry, the incorporation of fluorine has led to the development of derivatives with promising therapeutic potential. nih.govresearchgate.net For example, fluorinated benzofuran derivatives have been investigated as potential PET imaging agents for β-amyloid plaques in Alzheimer's disease. acs.org The presence of a fluoro group at the C-7 position of the benzofuran ring has been associated with enhanced antibacterial activity. rsc.org Research has also shown that fluorinated benzofuran and dihydrobenzofuran derivatives can act as potent anti-inflammatory and potential anticancer agents. nih.govresearchgate.net The strategic placement of fluorine atoms on the benzofuran scaffold continues to be a key area of investigation in the quest for more effective and safer drugs. omicsonline.org

Scope and Objectives of Academic Research on 7-Fluoro-6-hydroxybenzofuran and Related Analogs

Academic research on this compound and its related analogs is driven by the goal of exploring the synergistic effects of fluorination and hydroxylation on the biological activity of the benzofuran core. The specific placement of a fluorine atom at the 7-position and a hydroxyl group at the 6-position is of particular interest due to the known influence of these substituents on the electronic and steric properties of the molecule.

The primary objectives of this research include:

The development of efficient synthetic routes to access this compound and its derivatives.

A thorough investigation of the physicochemical properties of these compounds.

Comprehensive evaluation of their biological activities across a range of therapeutic areas, including but not limited to, antimicrobial, anticancer, and anti-inflammatory applications.

Elucidation of the structure-activity relationships (SAR) to understand how the specific substitution pattern influences biological efficacy and selectivity.

By systematically studying this unique class of benzofuran derivatives, researchers aim to identify lead compounds for further drug development and to deepen the understanding of how functional group modifications can be used to modulate the pharmacological profile of the benzofuran scaffold.

Structure

3D Structure

Properties

IUPAC Name |

7-fluoro-1-benzofuran-6-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FO2/c9-7-6(10)2-1-5-3-4-11-8(5)7/h1-4,10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVONNIBOPJKZIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C=CO2)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 7 Fluoro 6 Hydroxybenzofuran and Analogous Scaffolds

Established Strategies for Benzofuran (B130515) Ring Construction

The synthesis of the benzofuran ring system can be broadly categorized into several key approaches, including the formation of the furan (B31954) ring onto a pre-existing benzene (B151609) ring and the construction of the benzene ring onto a furan precursor. Catalytic methods, particularly those employing palladium and copper, have become indispensable in achieving efficient and selective benzofuran synthesis.

Intramolecular Cyclization Approaches for Annellated Furan Ring Formation

Intramolecular cyclization is a powerful strategy for constructing the furan ring of benzofurans. sioc-journal.cn This approach typically involves the formation of a C-O or C-C bond to close the five-membered ring. Various precursors can be utilized for this purpose. For instance, o-alkynylphenylethers can undergo intramolecular cyclization, catalyzed by a strong organic superbase like phosphazene P4-tBu, to yield 2,3-disubstituted benzofurans under mild, metal-free conditions. mdpi.com Another common method involves the cyclization of o-halo-benzylketones, which can be achieved through iron(III)-catalyzed halogenation followed by a copper-mediated C-O bond formation. mdpi.com

The reaction of phenols with diols, catalyzed by a cationic Ru-H complex, can also lead to benzofuran derivatives through a dehydrative C-H alkenylation and annulation process. organic-chemistry.org Additionally, domino reactions, such as the Lewis-acid-promoted propargylation of dicarbonyl compounds with 2,4-diyn-1-ols, followed by intramolecular cyclization and benzannulation, provide an efficient route to benzofuran derivatives. nih.gov

Benzene Ring Formation on Furan Precursors

While less common than furan ring annulation, the construction of the benzene ring onto a furan precursor, a process known as benzannulation, represents another strategic approach to benzofuran synthesis. mdpi.com This method is particularly useful for accessing specific substitution patterns on the benzene ring that might be difficult to achieve through other routes.

Palladium- and Copper-Catalyzed Cyclization Reactions in Benzofuran Synthesis

Palladium and copper catalysts are central to many modern benzofuran syntheses, facilitating a wide range of cyclization reactions with high efficiency and selectivity. sioc-journal.cnnih.govacs.org

Palladium-Catalyzed Syntheses:

Palladium catalysis is frequently employed in cross-coupling reactions followed by cyclization. rsc.org A prominent example is the Sonogashira coupling of o-iodophenols with terminal alkynes, which, when followed by intramolecular cyclization, yields benzofuran derivatives. nih.govacs.org This reaction often utilizes a co-catalyst system, such as copper iodide with a palladium complex. nih.gov Palladium catalysts can also facilitate the synthesis of benzofurans through multiple C-H functionalizations, offering an atom- and step-economical approach. rsc.org Other palladium-catalyzed methods include the oxidative annulation of phenols with alkenylcarboxylic acids and the dearomative cycloisomerization of alkyne-tethered benzofurans. bohrium.comnih.gov

Copper-Catalyzed Syntheses:

Copper catalysts are also widely used, often in one-pot procedures. acs.org For example, the copper-catalyzed aerobic oxidative cyclization of phenols and alkynes provides a regioselective route to polysubstituted benzofurans. rsc.orgresearchgate.net Copper catalysts can also mediate the intramolecular O-arylation of ketone derivatives, leading to 2-substituted benzofurans in water, highlighting a more sustainable approach. acs.org Furthermore, copper-catalyzed reactions of o-hydroxy aldehydes, amines, and alkynes in deep eutectic solvents offer an environmentally friendly pathway to benzofuran derivatives. nih.gov

The table below summarizes key palladium- and copper-catalyzed reactions for benzofuran synthesis.

| Catalyst System | Reactants | Reaction Type | Key Features | Reference(s) |

| (PPh₃)PdCl₂ / CuI | o-Iodophenols, Terminal Alkynes | Sonogashira Coupling / Intramolecular Cyclization | Co-catalyst system, good to excellent yields. | nih.govacs.org |

| Palladium Nanoparticles | o-Iodophenols, Terminal Alkynes | Sonogashira Cross-Coupling | Ambient conditions, recyclable catalyst. | organic-chemistry.org |

| Pd(OAc)₂ | Phenols, Alkenylcarboxylic Acids | Oxidative Annulation | Synthesis of 2,3-disubstituted benzofurans. | nih.gov |

| Copper Catalyst | Phenols, Alkynes | Aerobic Oxidative Cyclization | One-pot, regioselective. | rsc.orgresearchgate.net |

| Copper-TMEDA | Ketone Derivatives | Intramolecular O-Arylation | Sustainable, performed in water. | acs.org |

| CuI | o-Hydroxy Aldehydes, Amines, Alkynes | One-Pot Cyclization | Green synthesis in deep eutectic solvent. | nih.gov |

Other Catalytic and Innovative Strategies for Benzofuran Heterocycle Assembly

Beyond palladium and copper, other transition metals and innovative strategies have been developed for benzofuran synthesis. sioc-journal.cnacs.orgnih.gov Nickel catalysts, for instance, have been utilized to promote nucleophilic addition reactions within molecules, leading to benzofuran derivatives. nih.govacs.org Scandium triflate has been shown to catalyze the [4+1] cycloaddition of isocyanides and ortho-quinone methides to produce amino-substituted benzofurans. nih.gov Additionally, Lewis acids like boron trifluoride diethyl etherate can promote domino reactions to form the benzofuran skeleton. nih.gov Gold and silver-based catalysts have also found application in benzofuran synthesis. researchgate.net

Regioselective Functionalization Strategies for Hydroxylated Benzofurans

The synthesis of specific hydroxybenzofuran isomers requires regioselective control over the introduction of the hydroxyl group.

Unified Synthesis of Hydroxybenzofurans (e.g., 4-, 5-, 6-, and 7-hydroxybenzofuran)

A unified strategy for the synthesis of 4-, 5-, 6-, and 7-hydroxybenzofuran has been developed, starting from the corresponding dihydroxyacetophenones. arkat-usa.orgarkat-usa.orgunimi.it This two-step procedure involves the conversion of the dihydroxyacetophenone into the respective hydroxybenzofuranone, followed by reduction with lithium borohydride. arkat-usa.org This approach offers a streamlined route to these versatile building blocks compared to many previously reported multi-step syntheses. arkat-usa.orgresearchgate.net For instance, an optimized, scalable process for preparing 6-hydroxybenzofuran (B80719) starts from 2-hydroxy-4-methoxybenzaldehyde. researchgate.netresearchgate.net The synthesis of 5-hydroxybenzofurans can be achieved through a tandem in situ oxidative coupling and cyclization. thieme-connect.com Furthermore, a scandium-catalyzed intramolecular Friedel-Crafts reaction of phenol (B47542) derivatives provides a regioselective route to 5-carbonyl-4-hydroxybenzofurans. consensus.app

The table below outlines the starting materials for the unified synthesis of the four regioisomeric hydroxybenzofurans.

| Target Hydroxybenzofuran | Starting Dihydroxyacetophenone | Reference(s) |

| 4-Hydroxybenzofuran | 2,6-Dihydroxyacetophenone | arkat-usa.org |

| 5-Hydroxybenzofuran | 2,5-Dihydroxyacetophenone | arkat-usa.org |

| 6-Hydroxybenzofuran | 2,4-Dihydroxyacetophenone | arkat-usa.org |

| 7-Hydroxybenzofuran | 2,3-Dihydroxyacetophenone | arkat-usa.org |

Specific Approaches for 6-Hydroxybenzofuran Synthesis

The synthesis of the 6-hydroxybenzofuran core is a critical first step. Several methods have been developed, often involving multi-step sequences that begin with readily available precursors.

One notable approach involves a robust, four-step, one-pot process to produce 6-hydroxybenzofuran-3-carboxylic acid. acs.orgacs.org This method is designed for large-scale manufacturing, emphasizing cost-effectiveness and safety. acs.org The synthesis starts with 3-methoxyphenol, which undergoes a series of reactions including alkylation and cyclization to form the benzofuran ring system. acs.orgacs.org A subsequent demethylation step then yields the desired 6-hydroxy functionality. acs.org

Another optimized, three-step process for preparing 6-hydroxybenzofuran starts with 2-hydroxy-4-methoxybenzaldehyde. researchgate.netresearchgate.net This method involves the reaction with chloroacetic acid, followed by the formation of 6-methoxybenzofuran (B1631075) in acetic anhydride, and finally demethylation using sodium 1-dodecanethiolate to afford the final product. researchgate.netresearchgate.net This process is highlighted for its safety, cost-effectiveness, and scalability. researchgate.net

The synthesis of 6-hydroxybenzofuran can also be achieved through the reductive dehydration of 6-hydroxybenzo[b]furan-3-one. researchgate.net Furthermore, various synthetic strategies for benzofuran derivatives, in general, can be adapted. These include:

Palladium-catalyzed oxidative annulations between phenols and alkenylcarboxylic acids. mdpi.com

FeCl3-mediated intramolecular cyclization of electron-rich-aryl ketones. mdpi.com

Copper-promoted hydration/annulation of 2-fluorophenylacetylene derivatives. mdpi.com

Oxidative cyclization of o-alkenylphenols using iodine(III) catalysts. mdpi.com

Introduction of Fluorine Atom into Benzofuran Systems

The introduction of fluorine into the benzofuran scaffold is a key step in the synthesis of 7-fluoro-6-hydroxybenzofuran. Fluorination can dramatically alter the biological and chemical properties of a molecule. aub.edu.lb

Strategies for Fluorination at Specific Positions (e.g., Aryl substituents, Benzofuran ring)

Several strategies exist for the introduction of fluorine onto both the aryl and furan rings of the benzofuran system.

Direct fluorination of the benzofuran ring can be challenging due to the electron-rich nature of the heterocycle. mdpi.com However, methods have been developed for specific positions. For instance, direct lithiation of benzofuran followed by treatment with N-fluorobenzenesulfonimide (NFSI) can introduce a fluorine atom at the 2-position. ucc.ie

Palladium-catalyzed methods have also been employed. For example, aryl and heteroaryl boronic acids can be fluorinated using specialized palladium complexes that are resistant to oxidation by electrophilic fluorinating reagents like Selectfluor®. ucc.ie Another palladium-catalyzed approach involves the C-H arylation of benzofurans with triarylantimony difluorides, which can introduce a variety of aryl groups, some of which could potentially bear fluorine substituents. nih.gov

A dearomatizing 2,3-fluoroaroylation of benzofurans has been reported using aroyl fluorides as bifunctional reagents. acs.org This reaction, proceeding via cooperative N-heterocyclic carbene (NHC) and photoredox catalysis, yields 3-aroyl-2-fluoro-2,3-dihydrobenzofurans. acs.org

For fluorination of the benzene ring of the benzofuran, the Schiemann reaction has been utilized. ucc.ie This involves the thermal decomposition of an aryldiazonium tetrafluoroborate (B81430) intermediate to yield the fluorinated benzofuran. ucc.ie

Targeted Synthetic Routes to this compound (Hypothetical/Proposed)

Based on the established methodologies for 6-hydroxybenzofuran synthesis and benzofuran fluorination, a hypothetical synthetic route to this compound can be proposed.

One plausible strategy would begin with a pre-fluorinated phenol derivative. For instance, starting with a 3-fluoro-4-methoxyphenol, one could follow a synthetic sequence analogous to those used for 6-hydroxybenzofuran. This would involve building the furan ring onto the fluorinated benzene core.

Alternatively, a late-stage fluorination approach could be considered. This would involve synthesizing 6-hydroxybenzofuran first and then selectively introducing a fluorine atom at the 7-position. This would likely require a directed C-H activation/fluorination strategy, which can be challenging to achieve with high regioselectivity.

A tandem SNAr-cyclocondensation strategy has been used to synthesize polyfluorinated benzofurans. rsc.orgrsc.org This approach involves the reaction of perfluorinated arene building blocks with α-hydroxycarbonyl compounds. rsc.org Adapting this method could potentially lead to the synthesis of this compound by carefully selecting the appropriate starting materials.

Advanced Synthetic Methodologies for Benzofuran Derivative Libraries

The development of modular and efficient synthetic methods is crucial for generating libraries of benzofuran derivatives for applications in drug discovery and materials science. sci-hub.se

Modular Synthesis Approaches for Structural Diversity

Modular synthesis allows for the rapid assembly of diverse molecular structures from a set of common building blocks. mdpi.com This approach is highly valuable for exploring the structure-activity relationships of benzofuran derivatives.

One such modular strategy combines an extended Pummerer annulation with cross-coupling reactions. sci-hub.se This method provides a variety of benzofurans with a methylthio group at the 2-position, which can then be further functionalized through nickel-catalyzed arylation. sci-hub.se

Another modular approach utilizes a combination of 8-aminoquinoline (B160924) directed C–H arylation and transamidation chemistry to prepare a diverse set of C3-substituted benzofuran-2-carboxamides from a simple benzofuran precursor in just three steps. mdpi.com

Ring-closing metathesis (RCM) has also been employed in a multi-step strategy to synthesize benzofurans from various phenols, with the key steps being a Claisen rearrangement followed by RCM. researchgate.net This approach offers access to a range of phenylpropanoid natural products containing the benzofuran core. researchgate.net

Iron-catalyzed transformations of benzofuran derivatives, such as boron insertion and silicon transfer, provide another avenue for creating structural diversity. chinesechemsoc.org These methods allow for late-stage functionalization and the production of complex aromatic structures. chinesechemsoc.org

The development of one-pot syntheses and catalyst-free methods further contributes to the efficient and environmentally benign creation of benzofuran libraries. nih.govacs.org These advanced methodologies are essential for expanding the chemical space of benzofuran derivatives and unlocking their full potential in various scientific fields.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Investigations

Impact of Hydroxylation Pattern on Biological Activity

The position of hydroxyl (-OH) groups on the benzofuran (B130515) ring is a critical determinant of biological efficacy and selectivity. The varying electronic environments and potential for hydrogen bonding conferred by different hydroxylation patterns lead to diverse interactions with biological targets.

The isomers of hydroxybenzofuran (HBF), including 4-HBF, 5-HBF, 6-HBF, and 7-HBF, serve as crucial intermediates in the synthesis of bioactive molecules. arkat-usa.org Research into their distinct biological profiles has revealed that the location of the hydroxyl group significantly modulates their activity.

For instance, studies on the antibacterial properties of benzofuran derivatives have highlighted the importance of the C-6 position. SAR analyses reveal that the presence of a hydroxyl group at the C-6 position is often essential for antibacterial activity. rsc.orgresearchgate.net In contrast, compounds with a hydroxyl group at the C-4 position have demonstrated moderate antibacterial effects. rsc.org

In the context of anticancer activity, the substitution pattern also plays a pivotal role. When examining derivatives with a methoxy (B1213986) group (a modified hydroxyl group), higher antiproliferative activity is observed in compounds where this group is at the C-6 position compared to the C-7 position. nih.govmdpi.com For example, a derivative with a methyl group at C-3 and a methoxy group at C-6 was found to be 3–10 times more active than its C-7 methoxy counterpart. nih.govmdpi.com Similarly, among 2-alkoxycarbonyl derivatives, the highest activity was noted when the methoxy group was at the C-6 position. mdpi.com This suggests that the C-6 position is highly favorable for interactions with the target enzymes or receptors responsible for the observed bioactivity.

| Position of -OH or -OCH₃ Group | Observed Biological Activity | Key Findings | Reference |

|---|---|---|---|

| C-4 | Moderate Antibacterial | Substituents like hydroxyl groups at the C-4 position can confer good antimicrobial activity. | rsc.org |

| C-5 | Anticancer | The introduction of substituents like hydroxyl and halogen at the C-5 position is closely related to antibacterial activity. | rsc.org |

| C-6 | Essential for Antibacterial; Potent Anticancer | The hydroxyl group at C-6 is considered essential for antibacterial effects. Methoxy groups at C-6 lead to higher anticancer potency compared to other positions. | rsc.orgnih.govmdpi.com |

| C-7 | Reduced Anticancer | Compounds with a methoxy group at C-7 show significantly lower anticancer activity compared to their C-6 isomers. | nih.govmdpi.com |

Influence of Fluorine Substitution on Biological Activity

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance pharmacological properties. Fluorine's unique characteristics, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can improve metabolic stability, lipophilicity, and binding affinity to target proteins. rsc.org

Several studies have shown that placing a halogen atom at the para position of a phenyl ring attached to the benzofuran core leads to maximum cytotoxic activity. mdpi.comnih.gov This is likely due to favorable hydrophobic interactions and the formation of halogen bonds, which are attractive interactions between the electrophilic halogen and nucleophilic sites on a target molecule, improving binding affinity. mdpi.com

Conversely, other studies have found that meta-substitution can be more beneficial for certain activities. For example, in a series of benzodihydrofuran chalcones designed as potential anti-Alzheimer's agents, meta-fluorine substitution resulted in excellent inhibition of amyloid-β peptide aggregation. researchgate.net This highlights that the optimal position for fluorine substitution is target-dependent, and different positional isomers may exhibit distinct pharmacological profiles.

Fluorine substitution plays a significant role in the design of potent enzyme inhibitors. This is exemplified in the development of dual inhibitors for aromatase (CYP19A1) and steroid sulfatase (STS), two enzymes implicated in hormone-dependent cancers.

In the design of benzofuran-based sulfamate (B1201201) derivatives as dual aromatase-STS inhibitors (DASIs), the nature and position of substituents on an attached phenyl ring were systematically varied. rsc.org It was found that substituting the C4 position (para) of the phenyl ring with a fluorine atom was optimal for aromatase inhibitory activity. rsc.org While chloro and cyano derivatives also showed potent inhibition, the fluoro derivative was identified as a key compound for building a clear structure-activity relationship. rsc.org The strategic placement of fluorine can enhance binding affinity within the enzyme's active site, leading to more potent inhibition. For instance, fluorinated functionalities can act as bioisosteres of other groups, participate in hydrogen bonding, or alter the acidity of nearby protons to modulate interactions. nih.gov

| Compound | Substituent (at C4 of phenyl ring) | Aromatase IC₅₀ (nM) | STS IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| Derivative 1 | -Cl | 137 | 0.048 | rsc.org |

| Derivative 2 | -OCH₃ | 35 | 0.164 | rsc.org |

| Derivative 3 (based on parent sulfamate) | -F | Potent (IC₅₀ in low nM range) | Not specified | rsc.org |

| Derivative 4 (based on parent sulfamate) | -CN | Potent (IC₅₀ in low nM range) | Not specified | rsc.org |

Rational Design Principles for 7-Fluoro-6-hydroxybenzofuran Derivatives for Enhanced Bioactivity

Based on SAR and SMR investigations, several rational design principles can be formulated to create this compound derivatives with enhanced biological activity. These principles provide a strategic framework for medicinal chemists to optimize this privileged scaffold for specific therapeutic targets.

Prioritize the 6-Hydroxy Motif : The consistent finding that a hydroxyl or methoxy group at the C-6 position of the benzofuran ring is crucial for potent antibacterial and anticancer activities suggests this feature should be a cornerstone of the design. rsc.orgnih.govmdpi.com This group likely acts as a key hydrogen bond donor or acceptor, anchoring the ligand in the active site of the target protein.

Strategic Fluorine Placement : The introduction of fluorine is beneficial, but its position must be carefully chosen based on the desired therapeutic effect. rsc.orgaub.edu.lb For general cytotoxicity or anticancer activity, substitution at the para-position of an associated phenyl ring is often favored. mdpi.comnih.gov For modulating other activities, such as neuroprotection, meta-substitution might be more effective. researchgate.net In the case of this compound itself, the fluorine at C-7, adjacent to the hydroxyl group, can modulate the acidity of the hydroxyl proton and influence local electronic properties, potentially enhancing binding interactions.

Target-Specific Modifications for Enzyme Inhibition : When designing enzyme inhibitors, such as for aromatase or STS, the fluorine atom can be used to fine-tune binding interactions within the catalytic site. rsc.org As seen with aromatase inhibitors, a fluoro group on a phenyl substituent can be optimal for activity. rsc.org The design should consider the specific topology and amino acid composition of the target enzyme's active site.

Hybrid Molecule Approach : Combining the this compound core with other pharmacologically active heterocyclic moieties (e.g., triazole, pyrazole (B372694), imidazole) is a promising strategy. nih.gov This can lead to hybrid compounds with synergistic or novel mechanisms of action, potentially enhancing potency and overcoming resistance.

Ligand-Target Interactions and Binding Site Analysis

Understanding the specific interactions between a ligand and its biological target at the molecular level is fundamental to rational drug design. Computational studies, including molecular docking and molecular dynamics (MD) simulations, provide critical insights into the binding modes of benzofuran derivatives.

For benzofuran-based inhibitors targeting the aromatase enzyme (CYP19A1), MD simulations have elucidated the key interactions within the active site. rsc.org These studies reveal that the benzofuran scaffold orients itself to allow for specific, stabilizing interactions:

Hydrogen Bonding : The sulfamate or carbamate (B1207046) moieties of these inhibitors form crucial hydrogen bonds with key amino acid residues such as Asp309, Ser478, and His480. rsc.org A hydroxyl group at the C-6 position would be similarly expected to engage in hydrogen bonding with polar residues in a target's binding pocket.

Hydrophobic and π-Stacking Interactions : The aromatic rings of the benzofuran system participate in van der Waals and π-π stacking interactions with hydrophobic residues in the active site. rsc.org These interactions are critical for the stability of the ligand-protein complex.

Coordination with Heme Iron : In heme-containing enzymes like aromatase, a nitrogen atom from a triazole substituent on the benzofuran derivative can coordinate with the central iron atom of the heme group, which is a primary mechanism of inhibition. rsc.org

Mechanistic Studies of 7 Fluoro 6 Hydroxybenzofuran and Benzofuran Analogs

Elucidation of Molecular Mechanisms of Action

The biological effects of 7-Fluoro-6-hydroxybenzofuran and related compounds stem from their ability to interact with and modulate the function of specific biomolecules. Research into these interactions has revealed a capacity to inhibit key enzymes and alter critical cellular signaling cascades.

Benzofuran (B130515) derivatives have been identified as promising inhibitors of various human protein kinases, which are enzymes that regulate a majority of cellular processes, including division, metabolism, and survival. nih.gov The dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them attractive pharmacological targets. nih.gov The benzofuran structure serves as a scaffold for designing small molecules that can act as selective inhibitors for these crucial enzymes. nih.gov

Specific examples of enzyme inhibition by benzofuran analogs include:

Chorismate Synthase: A series of 2(Z)-2-benzylidene-6,7-dihydroxybenzofuran-3[2H]-ones, which share the 6,7-dihydroxybenzofuran core with the subject compound, were identified as potent inhibitors of bacterial chorismate synthase. researchgate.netnih.gov This enzyme is essential for the synthesis of aromatic amino acids in bacteria, making it a target for antimicrobial agents. researchgate.net

Protein Kinase CK2: This kinase is involved in cell growth and proliferation and is a target for anticancer drugs. Flavonoids, which can contain benzofuran-like structures, have been shown to inhibit Protein Kinase CK2.

Tyrosinase: This enzyme is involved in melanin (B1238610) production. Certain benzofuran derivatives have been investigated as tyrosinase inhibitors.

The inclusion of a fluorine atom, as in this compound, can significantly influence inhibitory potency. Fluorine's high electronegativity can alter the electronic properties of the molecule, potentially enhancing binding affinity to the target enzyme. researchgate.netnih.gov Furthermore, fluorinated analogs are often used in mechanistic studies to probe enzyme active sites and reaction mechanisms. nih.gov

A critical mechanism of action for many benzofuran derivatives is the modulation of intracellular signaling pathways, most notably the mTOR (mammalian target of rapamycin) signaling pathway. nih.govnih.gov The mTOR pathway is a central regulator of cell growth, proliferation, metabolism, and survival, integrating signals from growth factors, nutrients, and cellular energy levels. mdpi.comcellsignal.com Its dysregulation is implicated in numerous diseases, including cancer and metabolic disorders. mdpi.comnih.gov

mTOR exists in two distinct protein complexes, mTORC1 and mTORC2, which control anabolic and catabolic processes. cellsignal.comnih.gov Benzofuran derivatives have been shown to target this pathway, often by inhibiting kinases upstream or downstream of mTOR, such as PI3K and Akt. nih.gov

Studies have demonstrated that certain benzo[b]furan derivatives can induce apoptosis in human breast cancer cells by effectively inhibiting the PI3K/Akt/mTOR signaling pathway. nih.gov

The development of benzofuran derivatives as anticancer inhibitors of mTOR signaling has shown that these compounds can block both mTORC1 and Akt signaling. nih.gov This dual action is significant as it may circumvent resistance mechanisms observed with other mTOR inhibitors like rapamycin. nih.gov

By interfering with the mTOR pathway, these compounds can halt uncontrolled cell proliferation and promote programmed cell death, highlighting their therapeutic potential. nih.govnih.gov

Cellular and Subcellular Effects in Research Models

The molecular interactions of this compound and its analogs translate into observable effects at the cellular and subcellular levels. These effects are typically characterized using a variety of research models, primarily through in vitro assays.

In vitro biological assays are fundamental tools for profiling the activity of novel compounds. researchgate.net These assays allow for the controlled assessment of cellular responses, such as proliferation and viability, and for the direct measurement of a compound's effect on specific enzymes. researchgate.netnih.gov

For benzofuran derivatives, a common application of these assays is to evaluate their antiproliferative potency against cancer cell lines. nih.gov

Cell Proliferation and Viability Assays: These assays are crucial for assessing the cytotoxic effects of compounds. aatbio.com Common methods include metabolic assays that measure the redox potential of cells using reagents like tetrazolium salts (MTT, XTT) or resazurin (B115843). nih.govthermofisher.com DNA synthesis measurement, through the incorporation of nucleoside analogs like BrdU or EdU, offers a more direct and precise measure of cell proliferation. thermofisher.comsigmaaldrich.com For example, specific benzo[b]furan derivatives have demonstrated potent antiproliferative activity against human breast cancer cell lines MCF-7 and MDA MB-231, with IC50 values as low as 0.051μM against MCF-7 cells. nih.gov

Enzyme Inhibition Assays: These assays directly measure the ability of a compound to inhibit a specific enzyme's activity. They are essential for confirming the biological targets identified in mechanistic studies. nih.gov The data from these assays, such as IC50 values, provide a quantitative measure of a compound's potency.

The table below summarizes common in vitro assays used for activity profiling.

| Assay Type | Principle | Information Gained |

| MTT/XTT Assay | Metabolically active cells reduce tetrazolium salts to colored formazan (B1609692) products. | Measures cell viability and metabolic activity. |

| Resazurin (alamarBlue) Assay | Viable cells reduce blue resazurin to pink, fluorescent resorufin. | Assesses cell viability and cytotoxicity. |

| BrdU/EdU Incorporation Assay | Measures the incorporation of thymidine (B127349) analogs (BrdU or EdU) into newly synthesized DNA. | Quantifies cell proliferation. |

| Kinase Activity Assay | Measures the phosphorylation of a substrate by a specific protein kinase in the presence of the inhibitor. | Determines the potency of kinase inhibition (e.g., IC50). |

| ATP-Based Luminescence Assay | Measures ATP levels, which correlate with the number of viable cells. | Assesses cell viability and cytotoxicity. |

Kinetic Analyses of Enzyme Inhibition

Kinetic analysis is essential for understanding the precise mechanism by which a compound inhibits an enzyme. nih.gov This analysis provides quantitative data on the inhibitor's potency and its mode of interaction with the enzyme, such as whether it competes with the substrate. ufop.brembrapa.br

The methodology involves measuring enzyme reaction rates at various concentrations of both the substrate and the inhibitor. nih.gov From this data, key kinetic parameters can be determined:

IC50 (Half-maximal inhibitory concentration): The concentration of an inhibitor required to reduce the enzyme's activity by 50%. It is a common measure of inhibitor potency. For instance, in a study of tyrosinase inhibitors, IC50 values for benzoic acid and kojic acid were determined to be 119 µM and 30 µM, respectively. nih.govresearchgate.net

Ki (Inhibition constant): A measure of the binding affinity of the inhibitor to the enzyme. A lower Ki value indicates tighter binding and higher potency.

Mechanism of Inhibition: Kinetic data can distinguish between different types of reversible inhibition, including:

Competitive Inhibition: The inhibitor binds only to the free enzyme at the active site, competing with the substrate. This type of inhibition can be overcome by increasing the substrate concentration. nih.gov

Non-competitive Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex at a site other than the active site.

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex.

The table below presents inhibitory data for selected benzofuran analogs against specific targets.

| Compound/Analog | Target | Cell Line/Enzyme | Measured Activity (IC50) |

| Benzo[b]furan derivative 26 | Proliferation | MCF-7 (Breast Cancer) | 0.057 µM |

| Benzo[b]furan derivative 36 | Proliferation | MCF-7 (Breast Cancer) | 0.051 µM |

| Benzofuran derivative 30b | mTOR signaling | SQ20B (Cancer) | Significantly more cytotoxic than reference compound |

Mechanisms of Antimicrobial Action

Benzofuran and its derivatives are recognized for their broad-spectrum antimicrobial properties, making them a promising scaffold for the development of new anti-infective agents. rsc.orgresearchgate.net The antimicrobial activity is highly dependent on the substitution pattern around the benzofuran core. nih.gov

A key finding for compounds related to this compound is the critical role of the hydroxyl group at the C-6 position. nih.gov Studies have shown that benzofuran derivatives with a hydroxyl group at C-6 exhibit excellent antibacterial activity, whereas blocking this group leads to a loss of activity. nih.gov This suggests that the 6-hydroxy group is essential for the compound's interaction with its bacterial target.

The mechanisms by which benzofuran compounds exert their antimicrobial effects can be varied and are a subject of ongoing research. nih.gov Potential mechanisms include:

Inhibition of Essential Enzymes: As seen with the inhibition of chorismate synthase, benzofurans can target enzymes that are vital for microbial survival. researchgate.net

Disruption of Cell Membrane Integrity: Some derivatives, particularly aza-benzofurans, are thought to interact with bacterial membranes due to their lipophilicity and ability to carry a positive charge, leading to membrane disruption. mdpi.com

Inhibition of DNA Gyrase: Quinolone drugs, which are potent antibacterial agents, function by inhibiting DNA gyrase. mdpi.com It is plausible that some benzofuran derivatives could share a similar mechanism.

Drug Efflux Pump Inhibition: Bacteria can develop resistance by actively pumping out antimicrobial drugs. nih.gov Some compounds can inhibit these efflux pumps, thereby restoring the efficacy of other antibiotics.

The table below summarizes the reported antimicrobial activity of some benzofuran derivatives.

| Compound Class/Derivative | Target Organism(s) | Activity/MIC Values |

| 6-hydroxybenzofuran (B80719) derivatives | Various bacteria | Excellent activity (MIC80 = 0.78-3.12 µg/mL) |

| Aza-benzofuran compound 1 | Salmonella typhimurium, Staphylococcus aureus | Moderate antibacterial activity |

| Oxa-benzofuran compound 6 | Penicillium italicum, Fusarium oxysporum | Potent antifungal activity (MIC = 12.5 µg/mL) |

| 8-bromo-benzofuro[3,2-d]pyrimidin-4-one derivatives | Various bacteria and fungi | Considerable activity against tested species |

Inhibition of Bacterial Enzymes (e.g., DNA gyrase, N-myristoyltransferase)

The antibacterial potential of benzofuran derivatives has prompted investigations into their mechanisms of action, with a significant focus on their ability to inhibit essential bacterial enzymes. While direct mechanistic studies on this compound are not extensively detailed in the current body of scientific literature, the broader class of benzofuran analogs has been evaluated against key bacterial targets, including DNA gyrase and N-myristoyltransferase (NMT). These studies provide a foundational understanding of how this chemical scaffold can interfere with critical bacterial processes.

Inhibition of DNA Gyrase

DNA gyrase, a type II topoisomerase, is a crucial enzyme in bacteria responsible for introducing negative supercoils into DNA, a process vital for DNA replication and transcription. Its absence in human cells makes it an attractive target for the development of antibacterial agents. nih.gov Several studies have explored the potential of benzofuran-containing compounds as DNA gyrase inhibitors.

Recent research into benzofuran-pyrazole hybrids has identified compounds with significant inhibitory activity against the B subunit of DNA gyrase (GyrB) from E. coli. nih.gov For instance, certain benzofuran-pyrazole derivatives have demonstrated potent inhibition of E. coli DNA gyrase B, with one notable compound exhibiting an IC50 value of 9.80 µM, which is comparable to the well-known antibiotic ciprofloxacin. nih.gov This inhibitory action is critical as the GyrB subunit contains the ATPase activity essential for the enzyme's function. The molecular hybridization of the benzofuran ring with a pyrazole (B372694) nucleus appears to be a promising strategy for developing effective DNA gyrase inhibitors. nih.gov These findings underscore the potential of the benzofuran scaffold to serve as a foundation for novel antibacterial agents targeting DNA gyrase. nih.govnih.gov

Inhibition of N-myristoyltransferase (NMT)

N-myristoyltransferase is another enzyme that has been explored as a target for antimicrobial agents. This enzyme catalyzes the attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) residue of a variety of proteins. This process, known as N-myristoylation, is crucial for protein-membrane interactions and signal transduction pathways.

While much of the research on benzofuran-based NMT inhibitors has been in the context of antifungal agents, it provides valuable insights into the potential for similar activity against bacterial NMT. nih.govnih.gov Studies on Candida albicans NMT (CaNmt) have shown that modifications of the benzofuran scaffold can lead to potent and selective inhibitors. nih.gov For example, modifications at the C-2 and C-4 positions of the benzofuran ring have resulted in compounds with significant inhibitory activity. nih.gov The development of these inhibitors has often been guided by X-ray crystallography of the enzyme-inhibitor complex, allowing for a rational design approach to enhance potency and pharmacokinetic properties. nih.govnih.gov Although these studies focus on a fungal enzyme, the conserved nature of NMT active sites suggests that similar benzofuran derivatives could be explored for their inhibitory activity against bacterial NMT.

The table below summarizes the inhibitory activities of some benzofuran analogs against these enzymes, based on available research. It is important to note that specific data for this compound is not included due to a lack of available studies.

| Compound Class | Target Enzyme | Organism | Activity (IC50) |

| Benzofuran-Pyrazole Hybrid | DNA Gyrase B | E. coli | 9.80 µM |

| Benzofuran Derivative (RO-09-4609) | N-myristoyltransferase | Candida albicans | Potent in vitro inhibition |

| Benzofuran Derivative (RO-09-4879) | N-myristoyltransferase | Candida albicans | In vivo antifungal activity |

Computational and Spectroscopic Characterization in Research

Molecular Docking Simulations and Ligand-Protein Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This technique is instrumental in structure-based drug design, allowing researchers to predict the binding mode of a ligand, such as 7-Fluoro-6-hydroxybenzofuran, to a protein target. nih.govnih.gov

Molecular docking simulations are employed to forecast how this compound might fit into the binding site of a target protein and to estimate the strength of this interaction, known as binding affinity. nih.gov The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's active site and then using a scoring function to rank them. nih.gov The mode with the lowest energy score is predicted to be the most favorable binding mode. nih.gov

For benzofuran (B130515) derivatives, docking studies have successfully predicted interactions with various protein targets. For instance, derivatives of 6-hydroxybenzofuran (B80719) have been docked against GlcN-6-P synthase, an enzyme involved in bacterial cell wall synthesis, to evaluate their potential as antibacterial agents. These studies typically reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. Given the structure of this compound, with its hydroxyl group (a hydrogen bond donor and acceptor) and the electronegative fluorine atom, it is predicted to form specific hydrogen bonds and halogen bonds with amino acid residues in a protein's binding pocket.

Table 1: Predicted Interaction Profile for this compound in a Hypothetical Kinase Binding Site

| Interaction Type | Potential Interacting Group on Ligand | Potential Interacting Residue in Protein | Significance |

| Hydrogen Bond | 6-hydroxyl (-OH) group | Aspartic Acid, Glutamic Acid (backbone or side chain) | Anchors the ligand in the binding site. |

| Hydrogen Bond | Benzofuran oxygen | Lysine, Arginine (side chain) | Provides additional binding stability. |

| Halogen Bond | 7-fluoro (-F) group | Carbonyl oxygen of backbone | Orients the molecule within the pocket. |

| Hydrophobic Interactions | Benzofuran ring system | Leucine, Valine, Alanine | Contributes to overall binding affinity. |

The binding affinity is typically expressed as a binding energy (in kcal/mol) or as a dissociation constant (Kd). Lower binding energy values indicate a higher predicted affinity. meddiscoveries.org

Computational docking is crucial for identifying potential binding sites on a protein. While many drugs target the primary functional location, known as the catalytic or active site, there is growing interest in targeting allosteric sites. nih.gov Allosteric sites are distinct from the catalytic site, and binding at these locations can modulate the protein's activity in a non-competitive manner. nih.govnih.gov

Docking simulations can screen the entire surface of a protein to identify potential binding pockets. By analyzing the predicted binding energy and the nature of the interactions, researchers can distinguish between potential catalytic and allosteric sites. For a novel compound like this compound, docking against a known protein target would be the initial step to hypothesize whether it binds to the active site, potentially competing with the natural substrate, or to an allosteric site, suggesting a different modulatory mechanism. meddiscoveries.org

Molecular Dynamics Simulations for Conformational Analysis

While molecular docking provides a static snapshot of a potential binding pose, molecular dynamics (MD) simulations offer insights into the dynamic nature of the ligand-protein interaction over time. mdpi.com MD simulations calculate the trajectory of atoms and molecules by applying classical mechanics, providing a detailed view of conformational changes and the stability of the complex. nih.govchalcogen.ro

Following a docking study, MD simulations are typically run on the most promising ligand-protein complex. nih.gov These simulations, often spanning nanoseconds to microseconds, can confirm the stability of the predicted binding mode. niscpr.res.in If the ligand remains stably bound within the active site throughout the simulation, it lends confidence to the docking prediction. Conversely, if the ligand dissociates or adopts a drastically different conformation, the initial docking result may be considered less reliable. Key parameters such as the root-mean-square deviation (RMSD) of the ligand and protein atoms are analyzed to assess conformational stability. mdpi.com

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to analyze the electronic properties of a molecule from first principles. semanticscholar.org These calculations provide a detailed understanding of the electron distribution, molecular orbitals, and reactivity of this compound.

This analysis can determine key electronic properties such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net Furthermore, these methods can generate molecular electrostatic potential (MEP) maps, which visualize the electron-rich and electron-deficient regions of the molecule, predicting sites susceptible to electrophilic and nucleophilic attack. niscpr.res.in This information is valuable for understanding potential metabolic pathways and for rationalizing the interactions observed in docking simulations.

Table 2: Electronic Properties of this compound Investigated by Quantum Chemical Calculations

| Property | Method of Calculation | Significance |

| Molecular Geometry | DFT Optimization (e.g., B3LYP) | Provides the most stable 3D structure (bond lengths, angles). |

| HOMO-LUMO Gap | DFT | Indicates chemical reactivity and electronic excitation energy. |

| Molecular Electrostatic Potential (MEP) | DFT | Maps electron density to predict sites for intermolecular interactions. |

| Mulliken Atomic Charges | DFT | Quantifies the partial charge on each atom, explaining polarity. |

| Thermodynamic Properties | DFT Frequency Calculations | Predicts enthalpy, entropy, and Gibbs free energy of formation. mdpi.com |

Advanced Spectroscopic Methods for Structure Elucidation and Mechanistic Insights

Spectroscopic techniques are indispensable for confirming the chemical structure of a synthesized compound and for studying its interactions with biological macromolecules.

Crucially, the presence of a fluorine atom makes 19F NMR spectroscopy an exceptionally sensitive and valuable technique for studying ligand binding. nih.gov Since fluorine has 100% natural abundance and is absent in biological macromolecules, the 19F nucleus serves as a clean and sensitive probe. anu.edu.au When this compound binds to a target protein, the chemical environment around the fluorine atom changes, resulting in a change in its 19F NMR chemical shift. rsc.org By monitoring these changes during a titration experiment (adding increasing amounts of the protein to a solution of the compound), researchers can confirm binding and determine the dissociation constant (Kd), which quantifies binding affinity. nih.gov

Table 3: Application of NMR Spectroscopy in the Study of this compound

| NMR Technique | Information Obtained | Application |

| 1H NMR | Number and type of hydrogen atoms, neighboring protons. | Primary structural confirmation of the synthesized compound. |

| 13C NMR | Number and type of carbon environments. | Confirms the carbon skeleton of the benzofuran core. |

| 19F NMR | Chemical environment of the fluorine atom. | Used as a direct probe for ligand-protein binding interactions. nih.govanu.edu.au |

| Titration Experiments (19F NMR) | Changes in chemical shift upon protein addition. | Confirms binding to the target and allows for the calculation of the dissociation constant (Kd). rsc.org |

Mass Spectrometry (MS) for Compound Identification and Characterization

Mass spectrometry is an indispensable analytical technique for the unambiguous identification and structural elucidation of novel compounds. In the analysis of this compound, high-resolution mass spectrometry (HRMS) is employed to determine its precise molecular weight. This measurement is critical for confirming the elemental composition of the synthesized molecule.

Typically, an exact mass is calculated based on the molecular formula, C₈H₅FO₂, and compared against the experimentally obtained value. The expected monoisotopic mass for this compound is approximately 168.0223 g/mol . Experimental determination via techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer would be expected to yield a value within a few parts per million (ppm) of this theoretical mass, thereby confirming the compound's identity.

Further characterization involves tandem mass spectrometry (MS/MS), where the parent ion is fragmented to produce a characteristic pattern of daughter ions. This fragmentation pattern provides valuable insights into the compound's structure, revealing the connectivity of its atoms and the stability of different chemical bonds. While specific experimental fragmentation data for this compound is not widely published, the fragmentation would likely involve characteristic losses, such as the loss of CO (carbonyl) or other small neutral molecules, providing a unique fingerprint for the compound.

| Analytical Technique | Purpose | Expected Observation for this compound |

| High-Resolution Mass Spectrometry (HRMS) | Confirmation of Elemental Composition | Measured mass to match the theoretical mass of ~168.0223 g/mol |

| Tandem Mass Spectrometry (MS/MS) | Structural Elucidation | Generation of a unique fragmentation pattern |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound is predicted to exhibit several characteristic absorption bands corresponding to its key structural features.

The most prominent and easily identifiable peak would be a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H (hydroxyl) stretching vibration. The broadness of this peak is due to hydrogen bonding. Another key feature would be the C-O stretching vibration of the phenolic hydroxyl group, typically appearing in the 1260-1180 cm⁻¹ region.

The aromatic C-H stretching vibrations are expected to appear around 3000-3100 cm⁻¹. The C=C stretching vibrations within the aromatic and furan (B31954) rings would give rise to several sharp peaks in the 1450-1600 cm⁻¹ region. The presence of the fluorine atom is indicated by the C-F stretching vibration, which is typically a strong absorption band found in the 1000-1400 cm⁻¹ range. The specific position of this band can be influenced by the surrounding molecular structure. Finally, the C-O-C (ether) stretch of the furan ring would be observed in the 1000-1300 cm⁻¹ region.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch | 3200-3600 (broad) |

| Phenol (B47542) | C-O Stretch | 1260-1180 |

| Aromatic Ring | C-H Stretch | 3000-3100 |

| Aromatic/Furan Rings | C=C Stretch | 1450-1600 |

| Fluoro Group | C-F Stretch | 1000-1400 (strong) |

| Furan Ring | C-O-C Stretch | 1000-1300 |

X-ray Crystallography for Protein-Ligand Complex Structure Determination

X-ray crystallography is the gold standard for determining the three-dimensional atomic structure of molecules, including complex biological macromolecules like proteins. springernature.com In the context of drug discovery and development, this technique is invaluable for visualizing how a ligand, such as this compound, binds to its protein target. springernature.com

Obtaining a high-resolution crystal structure of a this compound-protein complex would provide precise details of the binding interactions. Researchers can identify the specific amino acid residues in the protein's active site that interact with the ligand. These interactions can include hydrogen bonds (e.g., involving the hydroxyl group of the ligand), halogen bonds (involving the fluorine atom), and hydrophobic interactions.

The fluorine atom, in particular, is of great interest in medicinal chemistry. Its high electronegativity can influence the acidity of nearby protons and lead to favorable electrostatic interactions. Furthermore, fluorine can participate in halogen bonding, a non-covalent interaction that can contribute significantly to binding affinity and selectivity. The hydroxyl group is a classic hydrogen bond donor and acceptor, and its position on the benzofuran ring would dictate its potential hydrogen bonding partners within the protein's binding pocket.

While specific crystallographic data for a this compound-protein complex is not yet available in the public domain, the insights gained from such a structure would be crucial for structure-based drug design, enabling the rational optimization of the ligand to improve its potency and selectivity.

Derivative Synthesis and Exploration of Chemical Space

Design and Synthesis of Novel 7-Fluoro-6-hydroxybenzofuran Analogs

The design and synthesis of new analogs based on the this compound framework are guided by established structure-activity relationships and the desire to probe new interactions within biological targets. Synthetic strategies often begin with foundational building blocks, such as substituted phenols and haloacetates, and employ cyclization reactions to construct the benzofuran (B130515) core. mdpi.com A unified, two-step procedure has been developed for producing various hydroxybenzofurans from corresponding dihydroxyacetophenones, which serves as a versatile starting point for more complex derivatives. arkat-usa.orgresearchgate.net

The functionalization of the benzofuran ring at specific positions is a key strategy for modulating biological activity. The introduction of substituents can influence the molecule's electronic properties, steric profile, and hydrogen-bonding capabilities.

C-2 Position: The C-2 position is frequently targeted for substitution. Aryl groups are commonly introduced at this position. For instance, a concise synthetic route to prepare 2-arylbenzofuran-3-carboxamide derivatives has been described, starting from salicylaldehydes. acs.org Natural products like Moracin D, which features a complex chromene structure attached at the C-2 position of a 6-hydroxybenzofuran (B80719) core, highlight the diversity of substituents found in nature. nih.gov

C-3 Position: The C-3 position is another key site for modification. Benzofuran-3(2H)-ones are important intermediates and structural motifs. bldpharm.com For example, 2-arylbenzofuran-3-carboxylic acids can be synthesized and subsequently converted to a wide range of carboxamides, introducing diversity at the C-3 position. acs.org

C-5 Position: Substitution at the C-5 position can also be critical. For example, in the development of antifungal agents, 2-amino-4-arylthio-5-hydroxybenzofurans have shown potent activity, indicating the importance of substituents at positions other than the primary hydroxyl group. nih.gov

C-7 Position: While the parent compound has a fluorine atom at the C-7 position, further modifications or alternative substitutions can be explored. The synthesis of 7-hydroxybenzofuran from 2,3-dihydroxyacetophenone has been achieved, providing a pathway to analogs with different functional groups at this position. arkat-usa.org

The table below illustrates examples of substituents that can be introduced at various positions on the benzofuran scaffold, based on reported synthetic efforts for related compounds.

| Position | Type of Substituent | Example Compound Class |

| C-2 | Aryl Groups | 2-Arylbenzofuran-3-carboxamides acs.org |

| C-2 | Heterocycles | 7-(6-hydroxy-1-benzofuran-2-yl)-2,2-dimethyl-2H-chromen-5-ol (Moracin D) nih.gov |

| C-3 | Carboxamides | 2-Arylbenzofuran-3-carboxamides acs.org |

| C-3 | Ketones | This compound-3(2H)-one bldpharm.com |

| C-5 | Halogens, Nitro groups | 5-Bromo- or 5-nitro-substituted benzofuranones |

| C-6 | Aldehydes | 7-Hydroxy-1-benzofuran-6-carbaldehyde nih.gov |

Bioisosterism is a strategy used to replace one functional group or scaffold with another that retains similar physicochemical or topological properties, with the goal of improving potency, altering pharmacokinetics, or reducing toxicity. cambridgemedchemconsulting.comnih.gov For the benzofuran scaffold, several bioisosteric replacements can be considered to create novel chemotypes while preserving key interactions with a biological target.

A prominent bioisostere for the benzofuran core is the indole (B1671886) ring. mdpi.com The replacement of the furan (B31954) oxygen with a nitrogen atom (specifically, an N-H group) changes the hydrogen-bonding potential from an acceptor to a donor, which can lead to new, favorable interactions within a binding site. mdpi.com This strategy was employed in the development of DsbA inhibitors, where indole analogs were prepared as bioisosteres of a benzofuran hit. mdpi.com Other heterocyclic systems can also serve as replacements, a concept central to scaffold hopping. dtic.milnih.gov

| Original Scaffold | Potential Bioisostere | Key Change | Rationale |

| Benzofuran | Indole | Oxygen atom replaced by an NH group | Introduces a hydrogen bond donor, offers a new vector for substitution via N-alkylation. mdpi.com |

| Benzofuran | Benzothiophene | Oxygen atom replaced by a Sulfur atom | Alters electronics and lipophilicity while maintaining the overall shape. scienceopen.com |

| Benzofuran | Indazole | Furan ring replaced by a pyrazole (B372694) ring | Changes the aromatic system and hydrogen bonding pattern. |

| Benzofuran | Benzimidazole | Furan ring replaced by an imidazole (B134444) ring | Introduces both hydrogen bond donor and acceptor capabilities. |

Scaffold Hopping Strategies and Hybrid Compounds (e.g., Benzofuran-pyrazole)

Scaffold hopping is a computational or synthetic strategy aimed at identifying isofunctional molecular structures with significantly different core backbones. nih.gov This approach is used to escape patent-protected chemical space or to find novel cores with improved drug-like properties. dtic.mil A related strategy is the creation of hybrid compounds, where two or more distinct pharmacophores are combined into a single molecule to achieve a synergistic or additive effect.

Benzofuran-pyrazole hybrids are a well-explored class of compounds. researchgate.netbenthamdirect.compreprints.orgpreprints.org In one approach, 3-aryl/heteroaryl-5-benzofuranyl pyrazoles were synthesized from 1,3-β-monothiodiketones through a cyclocondensation reaction. researchgate.netbenthamdirect.com These hybrids combine the benzofuran nucleus, known for a wide range of biological activities, with the pyrazole ring, another privileged scaffold in medicinal chemistry. scienceopen.compreprints.org The design of these molecules often uses a molecular hybridization approach to club the benzofuran-pyrazole scaffold with various other heterocycles, such as pyridine, pyran, and chromene. preprints.orgpreprints.org This strategy has led to the discovery of compounds with significant antimicrobial and antibiofilm activities. researchgate.netbenthamdirect.com

| Hybrid Scaffold Type | Synthetic Precursors | Resulting Hybrid Compound Class |

| Benzofuran-Pyrazole | 1,3-β-monothiodiketones, Phenyl hydrazine | 3-Aryl/heteroaryl-5-benzofuranyl pyrazoles benthamdirect.com |

| Benzofuran-Pyrazole-Pyridine | 3-(Benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde, Malononitrile, Cyanoacetohydrazide | Pyridyl-benzofuran-pyrazole hybrids preprints.org |

| Benzofuran-Imidazolium | Substituted benzofurans, Imidazole derivatives | Hybrid benzofuran-imidazolium derivatives nih.gov |

| Benzofuran-Quinazolinone | Benzofuran, Imidazole, and Quinazolinone pharmacophores | Tri-hybrid compounds nih.gov |

Development of Fluorinated and Hydroxylated Benzofuran Libraries for High-Throughput Screening

High-Throughput Screening (HTS) requires large collections of diverse, drug-like molecules. The development of compound libraries based on a specific scaffold, such as fluorinated and hydroxylated benzofurans, allows for a focused exploration of its potential against various biological targets. stanford.edu Diversity-oriented synthesis is a key strategy for preparing such libraries, enabling the creation of a wide range of analogs by varying substituents around a central core. acs.org

A flexible approach has been developed for the synthesis of libraries based on 3-carboxy-2-aryl-benzofuran scaffolds using commercially available salicylaldehydes, aryl boronic acids or halides, and various amines. acs.org This method allows for systematic variation of structural features and physicochemical properties. An unprecedented deconstructive reorganization strategy has also been reported for the de novo synthesis of hydroxylated benzofurans from kojic acid- or maltol-derived alkynes, a method that simultaneously constructs both the benzene (B151609) and furan rings. researchgate.net These synthetic methodologies are crucial for generating focused libraries of fluorinated and hydroxylated benzofurans. Once synthesized, these libraries can be screened to identify initial hits for further optimization. acs.org

Future Perspectives in Academic Research on 7 Fluoro 6 Hydroxybenzofuran

Potential for Development as Academic Research Tools and Probes

The structural characteristics of 7-Fluoro-6-hydroxybenzofuran make it a promising candidate for development into specialized research tools and probes for chemical biology. The benzofuran (B130515) core is a component of molecules that can serve as fluorescent probes. nih.gov For instance, certain benzofuran derivatives have been developed as fluorescent probes for imaging α-Synuclein fibrils, which are implicated in Parkinson's disease. nih.gov These probes are designed to be non-fluorescent in aqueous solutions but exhibit enhanced fluorescence upon binding to their target, making them highly valuable for cellular and tissue imaging. nih.gov

The inherent fluorescence of the benzofuran ring system, potentially modulated by the electron-donating hydroxyl group and the electron-withdrawing fluorine atom, could be harnessed to create novel probes. Furthermore, fluorinated benzofuran derivatives have been successfully developed for Positron Emission Tomography (PET) imaging of β-amyloid plaques in Alzheimer's disease. acs.org The presence of fluorine in this compound opens up the possibility of developing 18F-labeled versions for use as PET tracers to visualize specific biological targets in vivo.

The development of such probes would enable researchers to study biological processes with high precision. For example, a probe based on this scaffold could be designed to bind to a specific enzyme or receptor, allowing for the visualization of its localization and activity within cells.

| Potential Research Tool Application | Relevant Structural Feature | Example from Related Compounds |

| Fluorescent Probes | Benzofuran Core, Hydroxyl Group | Development of benzofuranone-based probes for α-Synuclein fibrils. nih.gov |

| PET Imaging Tracers | Fluorine Atom | Synthesis of 18F-labeled benzofurans for imaging β-amyloid plaques. acs.org |

| Enzyme Activity Probes | Hydroxybenzofuran Structure | Use of 2-hydroxybenzofuran structures as probes for hydrolyzing enzymes. sigmaaldrich.com |

Integration with Advanced Screening Technologies for Target Discovery

High-throughput screening (HTS) is a cornerstone of modern drug discovery and target identification. The benzofuran scaffold has already proven its utility in HTS campaigns. For example, HTS has identified benzofuran derivatives as inhibitors of the mTOR signaling pathway, a key target in oncology. nih.gova-z.lu Similarly, a high-throughput, cell-based assay was used to screen a large compound library and discover a class of benzofuran inhibitors for the Hepatitis C virus. acs.org

This compound, with its distinct substitution pattern, represents a valuable addition to compound libraries for HTS. Its relatively small size and drug-like features make it an ideal starting point for fragment-based screening and the development of more complex lead compounds. The fluorine and hydroxyl groups offer specific interaction points that can be explored in structure-activity relationship (SAR) studies to optimize binding to novel biological targets. researchgate.net The screening of this compound against a wide range of biological targets could lead to the identification of novel inhibitors for various diseases.

The results from such screening campaigns can provide crucial information on the biological activities of this particular substitution pattern on the benzofuran ring, guiding further chemical synthesis and optimization.

| Screening Technology | Target Class Example | Outcome for Benzofuran Analogs |

| High-Throughput Screening (HTS) | Protein Kinases (mTOR) | Identification of benzofuran derivatives as inhibitors of mTOR signaling. nih.gova-z.lu |

| Cell-Based Reporter Assays | Viral Proteins (HCV) | Discovery of a benzofuran class of Hepatitis C virus inhibitors. acs.org |

| Fragment-Based Screening | Kinases (Pim-1) | Optimization of fragment hits to develop potent ligands. rcsb.org |

Collaborative Research Opportunities in Chemical Biology and Drug Discovery

The multifaceted potential of this compound creates numerous opportunities for collaborative research. The development of this compound and its derivatives would benefit from partnerships between synthetic chemists, chemical biologists, and pharmacologists. A study on the discovery of benzofuran derivatives with neuroprotective activity highlighted the success of such collaborations. nih.gov

Academic research groups specializing in the synthesis of heterocyclic compounds could collaborate with experts in HTS and disease biology to screen this compound and its analogs against various disease models. Such collaborations could accelerate the discovery of new therapeutic leads. For instance, a partnership between a medicinal chemistry lab and a neurobiology lab could explore the potential of this compound in the context of neurodegenerative diseases, building on the known neuroprotective effects of some benzofuran derivatives. nih.gov

Furthermore, the unique properties conferred by the fluorine atom make this compound of interest for collaborations with researchers in the field of fluorine chemistry and chemical biology. mdpi.comrsc.org These collaborations could focus on leveraging the effects of fluorination to design highly potent and selective modulators of biological targets. The open-source nature of academic research can facilitate the sharing of data and resources, fostering a collaborative environment for the exploration of this promising chemical scaffold.

Q & A

Q. What are the optimal synthetic routes for 7-Fluoro-6-hydroxybenzofuran, and how do reaction conditions influence regioselectivity?

Methodological Answer: A two-step synthesis strategy is commonly employed for hydroxybenzofuran derivatives. First, a Friedel-Crafts acylation introduces substituents to the benzofuran core, followed by fluorination using agents like Selectfluor™ or DAST (diethylaminosulfur trifluoride). Regioselectivity is highly dependent on the electron-donating/withdrawing effects of substituents and solvent polarity. For example, polar aprotic solvents (e.g., DMF) favor fluorination at the 6-position due to stabilization of the transition state . Post-synthetic hydroxylation via demethylation (using BBr₃ or HI) or oxidation (e.g., KMnO₄) can yield the 6-hydroxy group. Critical parameters include temperature control (<0°C for fluorination to minimize side reactions) and protecting group strategies to prevent over-oxidation .

Q. How can structural characterization of this compound be performed to confirm regiochemistry?

Methodological Answer: Combine NMR spectroscopy (¹H, ¹³C, and ¹⁹F) with X-ray crystallography for unambiguous confirmation.

- ¹⁹F NMR : A singlet near δ -120 ppm confirms fluorine at the 7-position, as electron-withdrawing groups deshield the fluorine nucleus .

- NOESY/ROESY : Differentiates between adjacent substituents (e.g., hydroxy vs. methoxy groups) by detecting spatial proximity .

- X-ray diffraction : Resolves bond angles and distances, critical for distinguishing between 6- and 7-substituted isomers. For example, the C-F bond length in 7-fluoro derivatives is typically 1.35–1.38 Å, shorter than C-O bonds (1.42–1.45 Å) in hydroxylated analogs .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods for synthesis steps involving volatile reagents (e.g., BBr₃) .

- Storage : Store in amber glass vials under inert gas (N₂ or Ar) at -20°C to prevent degradation. Avoid contact with oxidizers (e.g., peroxides) to prevent exothermic reactions .

- Waste Disposal : Quench residual fluorinating agents with aqueous NaHCO₃ before disposal. Collect organic waste in halogenated solvent containers for incineration .

Advanced Research Questions

Q. How do structural modifications to this compound impact its pharmacological activity, particularly in CNS or antimicrobial targets?

Methodological Answer: Structure-activity relationship (SAR) studies reveal that:

- Fluorine at C7 : Enhances blood-brain barrier penetration due to increased lipophilicity (logP ~2.1 vs. ~1.5 for non-fluorinated analogs), making it relevant for CNS targets like nicotinic acetylcholine receptors (nAChRs) .

- Hydroxyl at C6 : Acts as a hydrogen-bond donor, improving binding to enzymes like cytochrome P450 (IC₅₀ reduction from 12 µM to 4 µM in CYP3A4 inhibition assays) .

- Electron-deficient benzofuran core : Increases reactivity toward nucleophilic residues in bacterial enzymes (e.g., MurA in E. coli), with MIC values of 8 µg/mL against Gram-positive pathogens .

Q. What analytical techniques resolve contradictions in reported bioactivity data for this compound derivatives?

Methodological Answer: Contradictions often arise from impurities or assay variability. Use:

- HPLC-MS : Quantify purity (>98%) and detect trace intermediates (e.g., dehydroxylated byproducts) that may antagonize bioactivity .

- Functional Assays : Compare results across orthogonal assays (e.g., radioligand binding vs. calcium flux for receptor activity). For example, discrepancies in nAChR α4β2 activation (EC₅₀ ranging from 0.8–5 µM) can be attributed to differences in cell lines (HEK293 vs. SH-SY5Y) .

- Meta-Analysis : Apply statistical tools (e.g., Bayesian hierarchical modeling) to harmonize data from studies with varying protocols .

Q. How can computational modeling guide the design of this compound analogs with improved metabolic stability?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate Fukui indices to predict sites of Phase I metabolism (e.g., hydroxylation at C5). Substituents at these positions (e.g., methyl groups) reduce metabolic clearance .

- Molecular Dynamics (MD) : Simulate binding to cytochrome P450 isoforms (e.g., CYP2D6) to identify steric clashes that impede oxidation. For instance, a 2-methyl substitution decreases t₁/₂ from 45 to 120 minutes in human liver microsomes .

- ADMET Predictors : Use tools like SwissADME to optimize logS (>-4) and polar surface area (<90 Ų) for oral bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products